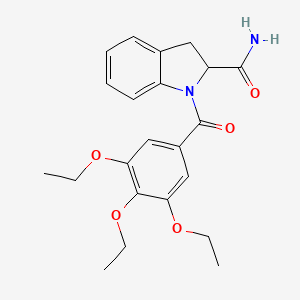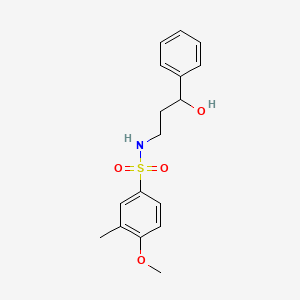
N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, a hydroxy group, and a methoxy group
Preparation Methods
The synthesis of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide typically involves several steps. One common method includes the reaction of 3-hydroxy-3-phenylpropylamine with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide can be compared with other similar compounds, such as:
N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide: This compound has a similar structure but with a different position of the methyl group, which can lead to different chemical and biological properties.
Isoindoline-1,3-dione derivatives: These compounds share some structural similarities and are also studied for their biological activities, including anticancer and anticonvulsant properties
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-12-15(8-9-17(13)22-2)23(20,21)18-11-10-16(19)14-6-4-3-5-7-14/h3-9,12,16,18-19H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJDNVBAIFAYGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2354431.png)

![3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2354433.png)
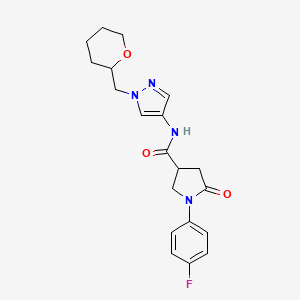
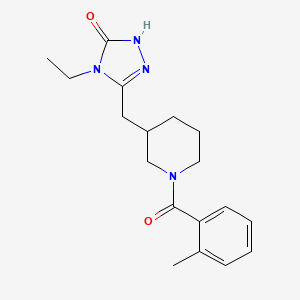
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2354436.png)
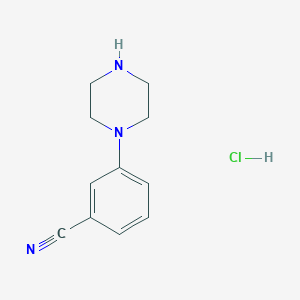
![1,3-Dimethyl-8-(4-propoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2354443.png)
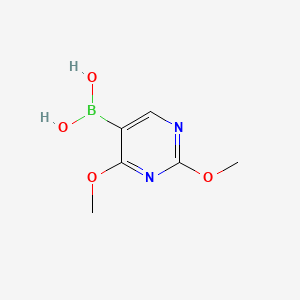
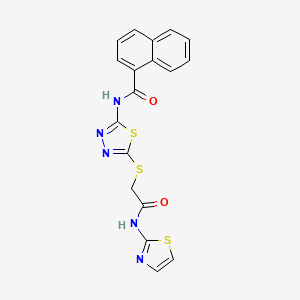
![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)
